Cas no 1210-92-0 (4,5-diethyl 1-methylimidazole-4,5-dicarboxylate)

4,5-diethyl 1-methylimidazole-4,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
- Diethyl 1-Methylimidazole-4,5-dicarboxylate
- 4,5-Diethyl 1-methylimidazole-4,5-dicarboxylate
- 4,5-diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
- 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-, diethyl ester
- 6587AJ
- TRA0058033
- SY013520
- Diethyl1-Methylimidazole-4,5-dicarboxylate
- AB0056131
- I14-2
- A891957
- CS-0308284
- Diethyl 1-Methylimidazole-4 pound not5-dicarboxylate
- MFCD18651756
- AKOS015902415
- diethyl 1-methyl imidazole-4,5-dicarboxylate
- AMY20454
- BAA21092
- SCHEMBL8352120
- EN300-113819
- 1210-92-0
- AS-31956
- DB-061855
- 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate
-
- MDL: MFCD18651756
- Inchi: 1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3
- InChI Key: UCXNJCCDGQJSSE-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1=C(C(=O)OC([H])([H])C([H])([H])[H])N=C([H])N1C([H])([H])[H])=O
Computed Properties
- Exact Mass: 226.09500
- Monoisotopic Mass: 226.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 70.4
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (8.4 g/l) (25 º C),
- PSA: 70.42000
- LogP: 0.77350
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate Security Information
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D256178-1g |
Diethyl 1-Methylimidazole-4,5-dicarboxylate |
1210-92-0 | 97% | 1g |
$237 | 2024-05-23 | |
Chemenu | CM186720-1g |
Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
1210-92-0 | 97% | 1g |
$148 | 2023-11-22 | |
Enamine | EN300-113819-0.5g |
4,5-diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
1210-92-0 | 95% | 0.5g |
$98.0 | 2023-10-26 | |
TRC | D476723-500mg |
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate |
1210-92-0 | 500mg |
$316.00 | 2023-05-18 | ||
Alichem | A069002786-1g |
Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
1210-92-0 | 97% | 1g |
$196.20 | 2023-09-04 | |
TRC | D476723-250mg |
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate |
1210-92-0 | 250mg |
$201.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D781296-1g |
Diethyl 1-Methylimidazole-4,5-dicarboxylate |
1210-92-0 | >97% | 1g |
$130 | 2024-07-20 | |
Alichem | A069002786-5g |
Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
1210-92-0 | 97% | 5g |
$555.17 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851090-5g |
Diethyl 1-Methylimidazole-4,5-dicarboxylate |
1210-92-0 | ≥97% | 5g |
2,497.50 | 2021-05-17 | |
Enamine | EN300-113819-0.05g |
4,5-diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
1210-92-0 | 95% | 0.05g |
$29.0 | 2023-10-26 |
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate Related Literature
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate
Introduction to 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate (CAS No. 1210-92-0)
4,5-diethyl 1-methylimidazole-4,5-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 1210-92-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic dicarboxylate derivative has garnered attention due to its versatile applications in medicinal chemistry, material science, and catalytic processes. The compound’s unique structural features—comprising an imidazole core substituted with ethyl and methyl groups at the 4 and 5 positions, respectively, along with carboxylate functionalities—make it a valuable building block for synthesizing complex molecules.
The imidazole scaffold is a privileged structure in drug discovery, renowned for its biological activity and ability to interact with biological targets such as enzymes and receptors. The introduction of ethyl and methyl substituents at the 4 and 5 positions of the imidazole ring modulates electronic properties, influencing reactivity and binding affinity. Additionally, the presence of carboxylate groups enhances solubility and allows for further functionalization via esterification or amidation reactions. These attributes have positioned 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate as a key intermediate in the synthesis of bioactive molecules.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of this compound. Studies indicate that derivatives of 1-methylimidazole-4,5-dicarboxylate exhibit potential as kinase inhibitors, protease inhibitors, and antimicrobial agents. The ethyl substituents contribute to steric hindrance around the imidazole ring, which can be exploited to fine-tune binding interactions with target proteins. Furthermore, the carboxylate groups provide opportunities for salt formation and conjugation with other pharmacophores.
Recent research has highlighted the role of 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate in the development of novel catalysts for organic transformations. Its rigid heterocyclic core serves as an effective ligand scaffold in transition-metal-catalyzed reactions. For instance, palladium complexes derived from this compound have been reported to facilitate cross-coupling reactions under mild conditions with high selectivity. This underscores its utility not only in pharmaceutical synthesis but also in industrial chemical processes.
The compound’s stability under various reaction conditions has made it a preferred choice for multi-step synthetic routes. Its resistance to hydrolysis and oxidation allows for prolonged storage and repeated use in laboratory settings. Moreover, its compatibility with a wide range of solvents—both polar and non-polar—enhances its applicability in diverse synthetic protocols. These characteristics have been leveraged in the preparation of complex pharmaceutical intermediates where structural integrity is paramount.
From a medicinal chemistry perspective, derivatives of 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate have been explored for their potential therapeutic effects. The imidazole moiety is known to exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. By incorporating ethyl and methyl groups strategically, researchers aim to enhance bioavailability and target specificity. Preliminary studies suggest that certain analogs may inhibit pathogenic enzymes while minimizing toxicity to host cells.
The synthesis of 4,5-diethyl 1-methylimidazole-4,5-dicarboxylate typically involves multi-component reactions that highlight its synthetic versatility. One common approach involves condensation reactions between ethyl acetoacetate and methylhydrazine followed by oxidation to introduce the carboxylate groups. Alternative synthetic pathways include cyclization reactions that construct the imidazole ring from readily available precursors. These methods underscore the compound’s accessibility despite its complex structure.
In conclusion,4,5-diethyl 1-methylimidazole-4,5-dicarboxylate (CAS No. 1210-92-0) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features—combining an imidazole core with ethyl and methyl substituents along with carboxylate functionalities—endow it with remarkable versatility as an intermediate. Recent advancements in computational modeling have further illuminated its potential applications in medicinal chemistry and catalysis. As research continues to uncover new uses for this compound,4,5-diethyl 1-methylimidazole-4,5-dicarboxylate is poised to remain a pivotal player in both academic research and industrial applications.
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